molecular formula C14H26N2O4S B2886188 tert-butylN-({8-amino-5,5-dioxo-5lambda6-thiaspiro[3.5]nonan-2-yl}methyl)carbamate CAS No. 2287330-99-6

tert-butylN-({8-amino-5,5-dioxo-5lambda6-thiaspiro[3.5]nonan-2-yl}methyl)carbamate

Cat. No.: B2886188
CAS No.: 2287330-99-6
M. Wt: 318.43
InChI Key: BPVGKSNFZMVIPX-UHFFFAOYSA-N
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Description

tert-butylN-({8-amino-5,5-dioxo-5lambda6-thiaspiro[3.5]nonan-2-yl}methyl)carbamate is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound contains a thiaspiro structure, which is a sulfur-containing spiro compound, and a tert-butyl carbamate group, which is often used as a protecting group in organic synthesis.

Preparation Methods

The synthesis of tert-butylN-({8-amino-5,5-dioxo-5lambda6-thiaspiro[3.5]nonan-2-yl}methyl)carbamate involves multiple steps, typically starting with the formation of the thiaspiro structure. One common method involves the reaction of a suitable thiol with a cyclic ketone under acidic conditions to form the thiaspiro compound. This intermediate is then reacted with tert-butyl carbamate in the presence of a base to yield the final product .

Chemical Reactions Analysis

tert-butylN-({8-amino-5,5-dioxo-5lambda6-thiaspiro[3.5]nonan-2-yl}methyl)carbamate can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the thiaspiro structure can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like alkyl halides. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

tert-butylN-({8-amino-5,5-dioxo-5lambda6-thiaspiro[3.5]nonan-2-yl}methyl)carbamate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.

    Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of tert-butylN-({8-amino-5,5-dioxo-5lambda6-thiaspiro[3.5]nonan-2-yl}methyl)carbamate is not fully understood, but it is believed to involve interactions with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets with high affinity, potentially modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

tert-butylN-({8-amino-5,5-dioxo-5lambda6-thiaspiro[3.5]nonan-2-yl}methyl)carbamate can be compared with other similar compounds, such as:

    This compound analogs: These compounds have similar structures but differ in the substituents attached to the thiaspiro or carbamate groups.

    Spiro compounds: Other spiro compounds with different heteroatoms (e.g., oxygen or nitrogen) in place of sulfur.

    Carbamate derivatives: Compounds with different protecting groups or functional groups attached to the carbamate moiety.

The uniqueness of this compound lies in its combination of a thiaspiro structure and a tert-butyl carbamate group, which imparts specific chemical and biological properties .

Properties

IUPAC Name

tert-butyl N-[(8-amino-5,5-dioxo-5λ6-thiaspiro[3.5]nonan-2-yl)methyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H26N2O4S/c1-13(2,3)20-12(17)16-9-10-6-14(7-10)8-11(15)4-5-21(14,18)19/h10-11H,4-9,15H2,1-3H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPVGKSNFZMVIPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1CC2(C1)CC(CCS2(=O)=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H26N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.43 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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